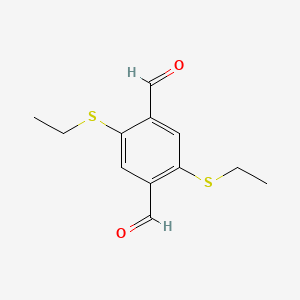

2,5-Bis(ethylthio)terephthalaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H14O2S2 |

|---|---|

Molekulargewicht |

254.4 g/mol |

IUPAC-Name |

2,5-bis(ethylsulfanyl)terephthalaldehyde |

InChI |

InChI=1S/C12H14O2S2/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3 |

InChI-Schlüssel |

QDTSUEPMPVZLAL-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=CC(=C(C=C1C=O)SCC)C=O |

Herkunft des Produkts |

United States |

Chemical Profile of 2,5 Bis Ethylthio Terephthalaldehyde

IUPAC Nomenclature and Structural Representation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. Its structure consists of a central benzene (B151609) ring with two aldehyde groups (-CHO) at positions 1 and 4, and two ethylthio groups (-SCH₂CH₃) at positions 2 and 5.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C.

| Property | Value |

| CAS Number | 2758043-05-7 |

| Molecular Formula | C₁₂H₁₄O₂S₂ |

| Molecular Weight | 254.37 g/mol |

| Physical Form | Solid |

| Purity | 95% |

| InChI Key | QDTSUEPMPVZLAL-UHFFFAOYSA-N |

Derivatization and Functionalization Chemistry of 2,5 Bis Ethylthio Terephthalaldehyde

Schiff Base Condensation Reactions

Schiff base condensation, the reaction between an aldehyde and a primary amine to form an imine, is a cornerstone of dynamic covalent chemistry. For 2,5-bis(ethylthio)terephthalaldehyde and its analogs, this reaction provides a powerful route to constructing robust, nitrogen-rich polymeric materials with tailored functionalities and porosities.

Formation of Polyimines and Azomethine-Linked Systems

The reaction of 2,5-bis(alkylthio)terephthalaldehyde with multi-amine linkers readily produces polyimines, which are polymers characterized by repeating azomethine (-C=N-) linkages. These linkages are known for their dynamic nature, which allows for error correction during synthesis, often leading to ordered, crystalline materials.

Research has demonstrated the synthesis of a covalent organic framework where 2,5-bis(methylthio)terephthalaldehyde (B12071377) (BMTA) was used as an electron-rich building block. researchgate.net The condensation of this dialdehyde (B1249045) with an electron-deficient amine linker, 1,3,5-tris-(4-aminophenyl)triazine (TAPT), resulted in the formation of a stable polyimine network. researchgate.net This reaction exemplifies the creation of an extensive azomethine-linked system where the electronic properties of the polymer are precisely controlled by the monomer selection.

Covalent Organic Framework (COF) Synthesis via Imination

The imination reaction is a principal method for synthesizing Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. The use of 2,5-bis(alkylthio)terephthalaldehyde derivatives as building blocks has been shown to yield COFs with high stability and unique functional properties due to the incorporated sulfur atoms.

A key example is the synthesis of TAPT-BMTA-COF from 2,5-bis(methylthio)terephthalaldehyde (BMTA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT). researchgate.net This COF exhibits high crystallinity, a significant Brunauer-Emmett-Teller (BET) surface area, and good chemical and thermal stability. researchgate.net Another study reported an imine-linked 2D-COF constructed from 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and 2,5-bis(methylthio)terephthalaldehyde (referred to as DMTTPA in the study), which featured a large pore structure of 3.2 nm and a high BET surface area of 1934 m²/g. rsc.org This framework's stability over a wide pH range is attributed to the resonance effect of the thioether groups. rsc.org The sulfur atoms within the pores of these COFs also serve as active sites for applications such as heavy metal ion removal. rsc.orgnanomater.es

Table 1: Synthesis and Properties of COFs from 2,5-Bis(methylthio)terephthalaldehyde

| COF Name | Monomers | Linkage | Pore Size (nm) | BET Surface Area (m²/g) | Key Findings |

| TAPT-BMTA-COF | 2,5-Bis(methylthio)terephthalaldehyde (BMTA), 1,3,5-Tris-(4-aminophenyl)triazine (TAPT) | Imine (Azomethine) | N/A | High | High crystallinity and stability; used for water sensing. researchgate.net |

| TAPB-DMTTPA-COF | 2,5-Bis(methylthio)terephthalaldehyde (DMTTPA), 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Imine (Azomethine) | 3.2 | 1934 | Large pore structure, exceptional stability, and high capacity for mercury removal. rsc.orgnanomater.es |

Porous Organic Polymer (POP) Architectures

Beyond crystalline COFs, 2,5-bis(alkylthio)terephthalaldehydes can be used to synthesize amorphous Porous Organic Polymers (POPs). These materials, while lacking long-range order, possess high surface areas and porosity, making them suitable for applications like gas sorption and catalysis. The synthesis often involves a "bottom-up" approach through the polycondensation of carefully chosen monomers.

A notable example involves the one-step polycondensation of 2,5-bis(methylthio)terephthalaldehyde (BMTA) with pyrrole. rsc.org This reaction produced a thioether-functionalized, porphyrin-based porous organic polymer named TPP1. This material is characterized by a high BET surface area (554 m²/g), a significant pore volume (0.32 cm³/g), and a high sulfur content of 16.8%. rsc.org These properties, particularly the dense and accessible sulfur functional groups, make TPP1 exceptionally effective for capturing heavy metals like mercury from aqueous solutions. rsc.org

Knoevenagel Condensation Reactions

No research findings specifically detailing the Knoevenagel condensation of this compound or its close alkylthio analogs were identified in the reviewed literature. The following subsections, which were part of the requested outline, have been omitted due to the lack of available scientific data for this specific compound.

Formation of Conjugated Chalcone Derivatives

Table 2: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| BMTA | 2,5-Bis(methylthio)terephthalaldehyde |

| DMTTPA | 2,5-Bis(methylthio)terephthalaldehyde |

| TAPT | 1,3,5-Tris-(4-aminophenyl)triazine |

| TAPB | 1,3,5-Tris(4-aminophenyl)benzene |

| TPP1 | Thioether-functionalized Porphyrin-based Porous Polymer |

| Pyrrole | Pyrrole |

Insufficient Information for Article Generation on "this compound"

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific information required to generate the requested article on the chemical compound “this compound.” The search did not yield detailed research findings, data, or examples pertaining to the outlined topics of its derivatization and functionalization chemistry.

Specifically, no information was found concerning the following mandated sections and subsections:

Metal Coordination and Chelation by Thioether Moieties

Strategies for Incorporating Metal Centers into Frameworks

While searches did identify a closely related compound, 2,5-Bis(methylthio)terephthalaldehyde , and provided some details on its use in forming porous organic polymers and its coordination with metal ions like mercury, this information cannot be directly and accurately extrapolated to "this compound" without violating the principles of scientific accuracy. The difference in the alkyl group of the thioether (ethyl versus methyl) can lead to variations in reactivity, steric hindrance, and coordination properties, making such an extrapolation speculative.

Due to the absence of specific data for "this compound" in the requested areas, the generation of a scientifically accurate and authoritative article that strictly adheres to the provided outline is not possible at this time. Further experimental research and publication on this specific compound would be necessary to provide the content required for the outlined article.

Applications in Advanced Materials Science

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

COFs and POPs are classes of porous materials constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.net These materials are distinguished by their low densities, high thermal stability, and large surface areas, with properties that can be precisely controlled at the molecular level. nih.govdoi.orgrsc.org The dialdehyde (B1249045) functionality of 2,5-Bis(ethylthio)terephthalaldehyde allows it to act as a "linker" or "strut" in the construction of these frameworks, typically through condensation reactions with multitopic amine monomers to form stable imine linkages.

Table 1: Comparison of BET Surface Areas for Porous Polymers from Various Aldehyde Linkers

| Linker Monomer | Co-monomer(s) | Polymer Type | BET Surface Area (m²/g) | Source(s) |

| Terephthalaldehyde (B141574) | Pyrrole | POF | Up to 777 | rsc.org |

| 2,5-Bis(octyloxy)terephthalaldehyde | Triaminophenylbenzene derivative | COF | 1202 | ossila.com |

| 2,5-Diethoxyterephthalohydrazide | Triformylbenzene derivative | COF | 2336 | ossila.com |

| Melamine | Terephthalaldehyde | T-POP | 287.4 | nih.gov |

This table illustrates how linker choice impacts the surface area of porous organic polymers. The data is derived from various studies and serves as a reference for the potential of custom-designed linkers.

The chemical structure of COFs and POPs can be diversified by modifying the linker units. researchgate.net The introduction of functional groups onto the linker, such as the ethylthio groups in this compound, is a key strategy for imparting new properties to the material without altering its underlying topology. These modifications can influence the electronic properties, stacking behavior, and functionality of the framework's pores. nih.gov

Furthermore, a "mixed-linker" strategy, where two or more different aldehyde linkers are used in the same synthesis, can create more complex, heterostructural frameworks with multiple, distinct pore sizes. researchgate.net For example, copolymerizing a D2h symmetric tetraamine (B13775644) with two C2 symmetric dialdehydes of different lengths has been shown to produce COFs with three different kinds of pores. researchgate.net The use of this compound in such a strategy could introduce both a unique length scale and specific chemical functionality (thioether groups) into a multi-pore system, expanding the structural complexity and potential applications of the resulting materials.

The robustness of COFs and POPs is a critical factor for their practical application. Stability is typically assessed in terms of thermal resilience and resistance to various chemical environments. nih.govresearchgate.netrsc.org The strong covalent bonds that form the framework, such as the imine linkages created from aldehyde and amine precursors, are inherently robust. Imine-based COFs are known to possess greater chemical stability compared to early boronate ester-linked COFs.

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionalities into a COF or POP after the initial framework has been constructed. nih.govrsc.orgrsc.org This approach allows for the incorporation of functional groups that might not be stable under the conditions required for the initial polymerization. rsc.org

The ethylthio groups integrated into frameworks via the this compound linker are prime candidates for PSM. The sulfur atoms of the thioether groups are susceptible to oxidation. A post-synthetic oxidation step could convert the neutral thioether groups (-S-) into more polar sulfoxide (B87167) (-SO-) or sulfone (-SO₂-) groups. This modification would dramatically alter the chemical environment within the pores, enhancing the framework's polarity and its affinity for specific guest molecules. This targeted chemical conversion showcases how a pre-designed linker can serve as a platform for subsequent, value-adding chemical transformations.

Environmental Remediation and Adsorption Technologies

The inherent porosity and tunable functionality of POPs make them excellent candidates for environmental applications, particularly for the capture of pollutants from water. bohrium.com The ability to design adsorbent materials at a molecular level allows for the creation of frameworks with a high affinity and selectivity for specific contaminants. rsc.orgbohrium.com

The presence of soft Lewis basic sites, such as sulfur atoms, is a well-established design principle for creating adsorbents that target soft Lewis acidic heavy metal ions. osti.govresearchgate.netmdpi.com The ethylthio groups of this compound provide precisely this functionality. By using this compound as a building block, it is possible to construct POPs with a high density of thioether groups lining the porous channels, creating an ideal scaffold for capturing toxic heavy metals.

Thioether- and thiol-functionalized materials have demonstrated a strong affinity for heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). osti.govmdpi.comnih.gov The sulfur atoms act as binding sites, effectively sequestering the metal ions from aqueous solutions. bohrium.com For example, a thioether-functionalized porous polymer demonstrated the ability to adsorb Hg²⁺ and other pollutants simultaneously. bohrium.com The pre-functionalization of the polymer through a linker like this compound ensures a uniform distribution of active binding sites throughout the material, which can lead to high adsorption capacities and efficiencies.

Table 2: Adsorption Performance of Thiol/Thioether-Functionalized Polymers for Heavy Metal Ions

| Functional Polymer | Target Metal Ion(s) | Maximum Adsorption Capacity (mg/g) | Key Finding | Source(s) |

| Thiol-functionalized polynorbornene | Pb²⁺ | 53.7 | High uptake of lead ions. | mdpi.com |

| Thiol-functionalized polynorbornene | Cd²⁺ | 43.8 | Effective cadmium adsorbent. | mdpi.com |

| Thioether-functionalized β-cyclodextrin polymer | Hg²⁺ | - | Adsorbed Hg²⁺ enhanced the removal of other organic pollutants. | bohrium.com |

| Thiol-functionalized silica (B1680970) gel | Hg(II), As(V) | - | Showed significantly higher affinity for Hg(II) and As(V) over other ions. | osti.govnih.gov |

This table summarizes the effectiveness of polymers containing sulfur functional groups for the removal of various heavy metal ions from water, illustrating the potential of materials derived from this compound.

Mechanisms of Selective Metal Ion Capture (e.g., Hg(II), Pd(II))

Materials derived from this compound are particularly adept at capturing heavy and precious metal ions like mercury(II) and palladium(II). The underlying mechanism for this selectivity is rooted in the principles of hard and soft acids and bases (HSAB) theory. The sulfur atoms in the ethylthio groups are considered "soft" bases, which exhibit a strong affinity for "soft" acid metal ions such as Hg(II) and Pd(II).

This interaction leads to the formation of stable coordination complexes, effectively sequestering the metal ions from a solution. For instance, when integrated into porous structures like covalent organic frameworks (COFs), the thioether groups are positioned to efficiently chelate with Hg(II) ions. acs.org This selective binding is a key factor in the high uptake capacity observed in such materials. nih.gov Similarly, sulfur-functionalized porous carbon materials have demonstrated high efficiency in adsorbing Pd(II) from acidic solutions through coordination with the sulfur and oxygen-containing groups. researchgate.net The mechanism can also involve the reduction of the captured metal ion, as seen with some Pd(II) being reduced to Pd(0) on the adsorbent surface. researchgate.net

The effectiveness of these thioether-functionalized materials in capturing specific metal ions is highlighted by their high adsorption capacities, as illustrated in the table below.

| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg/g) |

| Thioether-based COF (JUC-570) | Hg(II) | 972 nih.gov |

| Thioether-based COF (JUC-571) | Hg(II) | 970 nih.gov |

| Thioether-functionalized Covalent Triazine Nanospheres (SCTN-1) | Hg(II) | 1253 nih.gov |

| Sulfur-functionalized Porous Carbon Microspheres (SPCMs) | Pd(II) | 79.3 researchgate.net |

Regenerability and Cycling Performance of Adsorbent Materials

A crucial aspect of a viable adsorbent is its ability to be regenerated and reused over multiple cycles without a significant loss in performance. Research on sulfur-containing adsorbent materials indicates excellent potential for regenerability. For example, sulfur-functionalized porous carbon microspheres used for Pd(II) capture can be effectively regenerated using a solution of thiourea (B124793) and nitric acid. researchgate.net These materials have been shown to maintain a high adsorption capacity even after five consecutive adsorption-desorption cycles. researchgate.net

Similarly, thioether-functionalized covalent triazine nanospheres have demonstrated high recycling efficiency, underscoring their potential for practical environmental remediation applications. nih.gov The stability and robust nature of the covalent bonds in materials like COFs also contribute to their excellent cycling performance. acs.orgnih.gov For instance, some sulfur-based cathodes in lithium-sulfur batteries, which also rely on sulfur chemistry, have shown stable cycling performance for over 300 cycles. mdpi.com This suggests that adsorbents derived from this compound are likely to exhibit comparable durability.

Optoelectronic and Semiconducting Materials

The incorporation of this compound into polymeric structures opens up avenues for the development of novel optoelectronic and semiconducting materials. The sulfur atoms and the aromatic core of the molecule can be leveraged to tune the electronic properties of the resulting materials.

Incorporation into π-Conjugated Polymer Systems

The synthesis of π-conjugated polymers is a cornerstone of organic electronics. The introduction of thioether groups, as found in this compound, into these systems can significantly influence their properties. Thioalkyl-substituted polythiophenes, for example, have shown high conductivity upon doping. The sulfur atoms in the thioether groups can also offer complexing abilities towards certain metal ions, which could be exploited to create sensor systems.

Furthermore, the structure of the monomer plays a critical role in the final properties of the polymer. The use of building blocks like this compound allows for the precise design of polymers with desired electronic characteristics. For instance, dissymmetric π-conjugated oligomers incorporating 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized and show low HOMO-LUMO gaps, making them suitable for applications in photovoltaics and spintronics.

Development of Organic Semiconductor Precursors

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the properties of the semiconductor, which are in turn determined by its molecular structure. This compound serves as a promising precursor for the synthesis of such materials.

The aldehyde functional groups can readily undergo condensation reactions with amines to form imine-linked polymers, a common route to synthesizing conjugated systems. The presence of the ethylthio groups can enhance the material's charge transport properties and stability. Thiophene-based organic semiconductors are a well-studied class of materials known for their excellent electronic properties. By analogy, polymers derived from this compound are expected to exhibit interesting semiconducting behavior.

Strategies for Enhancing Charge Carrier Mobility

High charge carrier mobility is a key determinant of the performance of organic electronic devices. Several strategies can be employed to enhance this property in materials derived from this compound. One effective approach is to control the molecular weight of the polymer. Studies on poly(3,3''-dioctyl-2,2':5',2''-terthiophene) have shown that a fourfold increase in the degree of polymerization can lead to an increase in charge carrier mobility by more than three orders of magnitude.

Another critical factor is the intermolecular packing of the polymer chains in the solid state. The arrangement of molecules influences the electronic coupling between them, which is crucial for efficient charge transport. The processing conditions, such as the choice of solvent and annealing temperature, can be optimized to achieve favorable morphologies. Furthermore, the introduction of specific functional groups can influence the molecular packing and, consequently, the charge carrier mobility.

Catalysis in Organic Synthesis

While this compound itself is not typically used as a direct catalyst, its thioether functionalities suggest that materials derived from it can play a significant role in catalysis. The sulfur atoms can act as coordination sites for transition metal catalysts. nih.gov

For example, thioether groups can serve as directing groups in transition-metal-catalyzed C-H functionalization reactions, guiding the catalyst to a specific position on the aromatic ring. nih.gov This allows for highly selective and efficient chemical transformations. Moreover, thioether-functionalized covalent organic frameworks have been shown to exhibit photocatalytic activity, for instance, in the production of hydrogen from seawater when loaded with a gold co-catalyst. acs.org The specific affinity of the thioether groups for gold ions is crucial for the uniform loading of the co-catalyst and efficient charge transfer. acs.org Therefore, polymers and frameworks synthesized from this compound hold potential as catalyst supports or as components of photocatalytic systems.

Heterogeneous Catalytic Applications of Derived Materials

Materials derived from thioether-functionalized terephthalaldehydes, such as this compound, are increasingly being explored as platforms for heterogeneous catalysis. The incorporation of thioether groups into the backbone of porous organic polymers (POPs) and COFs can lead to materials with unique catalytic properties. These materials bridge the gap between homogeneous and heterogeneous catalysis by providing well-defined, accessible, and recyclable active sites. dtu.dkmdpi.com

One of the primary applications is in photocatalysis. For instance, thioether-functionalized COFs have demonstrated remarkable activity in visible-light-driven photocatalytic hydrogen production. researchgate.netcjcatal.com The presence of thioether linkages contributes to the material's ability to harvest visible light and facilitate charge separation and transfer, which are crucial steps in photocatalysis. researchgate.net When combined with a co-catalyst like gold (Au), these COFs exhibit significantly enhanced hydrogen generation rates. cjcatal.com

Another significant application is in selective chemical transformations. Thioether-functionalized vinylene-linked COFs have been successfully used as catalyst supports for palladium (Pd) nanoparticles. rsc.org These hybrid materials, such as Pd@V-COF-S, have shown high efficiency and selectivity in the semi-hydrogenation of alkynes to alkenes under mild conditions. rsc.org The thioether groups within the COF structure play a critical role in anchoring and stabilizing the metal nanoparticles, preventing their aggregation and leading to sustained catalytic performance. cjcatal.comrsc.org

Furthermore, materials derived from similar building blocks have been employed in other important catalytic reactions. For example, thiol-decorated COFs, after being loaded with gold nanoparticles, have been used as effective heterogeneous catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a key industrial reaction. rsc.org

Below is a table summarizing the catalytic performance of various thioether-functionalized materials in different reactions, illustrating the potential of catalysts derived from compounds like this compound.

| Catalyst System | Reaction | Key Performance Metrics | Reference(s) |

| Thioether-functionalized COF (TTR-COF) with Au co-catalyst | Photocatalytic H₂ Production from Seawater | Superior catalytic stability and selective coordination to Au | researchgate.net |

| Thioether-functionalized vinylene-linked COF with Pd nanoparticles (Pd@V-COF-S) | Selective semi-hydrogenation of phenylacetylene | >99% conversion, >97% selectivity to styrene | rsc.org |

| Thioether-functionalized pyrene-based COF with Au nanoparticles (Au@S₄-COF) | Photocatalytic H₂ Generation | H₂ generation rate of 1377 µmol g⁻¹ h⁻¹ | cjcatal.com |

| Thiol-decorated COF with Au nanoparticles (Au-SH-COF-1) | Reduction of 4-nitrophenol | Apparent rate constant (kₒₒₙₛ) of 1.01 min⁻¹ | rsc.org |

Mechanistic Investigations of Catalytic Activity

The enhanced catalytic activity of materials derived from thioether-functionalized terephthalaldehydes is a subject of ongoing mechanistic investigation. The presence of the thioether groups within the material's framework is believed to play a multifaceted role in the catalytic process.

In photocatalytic systems, the thioether moieties can influence the electronic properties of the COF, contributing to efficient light harvesting and the generation and separation of photo-induced charge carriers. researchgate.net In metal-catalyzed reactions, the sulfur atoms of the thioether groups exhibit a strong affinity for metal ions and nanoparticles. rsc.org This interaction is crucial for several reasons:

Uniform Dispersion and Stabilization of Metal Co-catalysts: The thioether groups act as anchoring sites, facilitating the uniform loading of metal nanoparticles (like Au or Pd) throughout the porous support and preventing their aggregation. cjcatal.com This leads to a higher number of accessible active sites and enhances the catalyst's stability and reusability. cjcatal.comrsc.org

Modification of the Metal's Electronic State: The coordination between the thioether groups and the metal nanoparticles can alter the electronic properties of the metal, which in turn can influence its catalytic activity and selectivity.

Enhanced Substrate-Catalyst Interaction: The functionalized pores of the material can create a specific microenvironment that promotes the interaction between the substrate molecules and the catalytic active sites.

Theoretical calculations and experimental studies on related systems have provided insights into these mechanisms. For example, in the semi-hydrogenation of alkynes catalyzed by Pd@V-COF-S, it was found that the thioether groups enhance the metal-support interaction and lower the energy barrier for the desorption of the desired product (styrene), thereby improving the selectivity of the reaction. rsc.org Similarly, kinetic and mechanistic studies on the copolymerization of carbonyl sulfide (B99878) and epoxides using organocatalysts have highlighted the importance of specific recognition and cooperative catalysis, principles that are also relevant to the functioning of these advanced porous materials. researchgate.net

Optimization of Catalyst Performance

The performance of heterogeneous catalysts derived from this compound and related monomers can be optimized through several strategies aimed at tuning the material's structural and chemical properties.

Structural Optimization:

Porosity and Surface Area: The pore size, pore volume, and specific surface area of the catalytic material are critical factors. A high surface area and a well-defined porous structure allow for efficient diffusion of reactants and products and maximize the exposure of active sites. The synthesis conditions, including the choice of monomers and reaction parameters, can be adjusted to control these properties.

Crystallinity: For COFs, a high degree of crystallinity is desirable as it leads to a more ordered and robust framework with well-defined and accessible pores.

Chemical Functionalization:

Nature of the Thioether Group: While this article focuses on the ethylthio group, the length and nature of the alkyl chain in the thioether moiety can potentially influence the electronic properties and steric environment of the active sites.

Introduction of Other Functional Groups: The catalytic performance can be further enhanced by introducing other functional groups into the polymer backbone to create multifunctional materials. For example, the incorporation of both thiol and other redox-active moieties has been shown to boost the performance of COFs in energy storage applications, a principle that could be extended to catalysis. rsc.org

Control of Active Sites:

Loading and Size of Metal Nanoparticles: In metal-catalyzed reactions, the amount and size of the loaded metal nanoparticles are crucial. Optimization of the metal loading procedure is necessary to achieve a balance between high activity and cost-effectiveness. The strong interaction with thioether groups helps in controlling the nanoparticle size, which is a key factor for catalytic performance. cjcatal.com

Development of Single-Site Catalysts: A major goal in heterogeneous catalysis is the creation of single-site catalysts, where every active site is identical. The well-defined structure of COFs makes them ideal platforms for achieving this, potentially leading to catalysts with unprecedented activity and selectivity. dtu.dk

The following table outlines key parameters that can be adjusted to optimize the performance of catalysts derived from thioether-functionalized terephthalaldehydes.

| Parameter to Optimize | Method of Optimization | Desired Outcome |

| Porosity and Surface Area | Variation of synthesis conditions (solvents, temperature, monomer concentration) | High surface area, optimal pore size for substrate diffusion |

| Crystallinity of COFs | Choice of appropriate monomers and reaction conditions (e.g., solvothermal synthesis) | Highly ordered and stable framework |

| Metal Nanoparticle Loading | Control of metal precursor concentration and reduction conditions | Uniform dispersion and optimal size of nanoparticles |

| Functional Group Density | Variation in the ratio of functionalized to unfunctionalized monomers | Enhanced interaction with substrates and/or co-catalysts |

By systematically exploring these optimization strategies, researchers can design and fabricate highly efficient and robust heterogeneous catalysts based on this compound and its derivatives for a wide range of chemical transformations.

Spectroscopic and Advanced Analytical Characterization of 2,5 Bis Ethylthio Terephthalaldehyde and Its Derivatives

Spectroscopic Analysis of Molecular Structure

Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds. For 2,5-Bis(ethylthio)terephthalaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) would be employed to verify its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aldehydic protons, and the ethyl group protons. The aromatic protons would likely appear as a singlet due to their chemical equivalence. The aldehydic proton would be observed as a singlet in the downfield region, typically around 10 ppm. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct peaks would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons attached to the sulfur and the aldehyde groups, the aromatic carbons attached to hydrogen, and the carbons of the ethyl groups.

While specific experimental data for this compound is scarce, data for the analogous compound, 2,5-bis(methylthio)terephthalaldehyde (B12071377) (BMTTA) , can provide insight into the expected chemical shifts. The characterization of a covalent organic framework (COF) derived from BMTTA, known as TAPT-BMTTA-COF, has been reported. rsc.orgmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic C-H | ~10.0 (s) | - |

| Aromatic C-H | ~7.8 (s) | ~130 |

| C =O | - | ~190 |

| Aromatic C -S | - | ~145 |

| Aromatic C -CHO | - | ~135 |

| -S-C H₂-CH₃ | ~3.0 (q) | ~28 |

| -S-CH₂-C H₃ | ~1.4 (t) | ~15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. (s = singlet, q = quartet, t = triplet)

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700-1680 cm⁻¹. The C-H stretching of the aldehyde group would appear as a pair of bands around 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-S stretching vibration would be found in the fingerprint region, generally between 700 and 600 cm⁻¹.

In the context of materials derived from a close analog, the FT-IR spectrum of TAPT-BMTTA-COF , synthesized from 2,5-bis(methylthio)terephthalaldehyde, shows the disappearance of the characteristic aldehyde C=O stretching band and the appearance of a new band for the imine (C=N) linkage, confirming the formation of the framework. mdpi.com

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretching | 1700 - 1680 |

| Aldehyde C-H | Stretching | ~2850 and ~2750 |

| Aromatic C-H | Stretching | > 3000 |

| C-S | Stretching | 700 - 600 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to the molecular weight of the compound (C₁₂H₁₄O₂S₂).

Solid-State and Morphological Characterization of Derived Materials

This compound is a potential building block for the synthesis of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The characterization of these materials in the solid state is crucial for understanding their properties and potential applications.

X-ray Diffraction (XRD) for Crystallinity and Structure Elucidation

X-ray diffraction is a primary technique for determining the crystallinity and crystal structure of materials. For COFs and MOFs derived from substituted terephthalaldehydes, powder XRD (PXRD) is commonly used to confirm the formation of a crystalline framework. The diffraction pattern provides information about the long-range order and the unit cell parameters of the material.

For instance, the PXRD pattern of TAPT-BMTTA-COF , a COF synthesized from the analogous 2,5-bis(methylthio)terephthalaldehyde, exhibits characteristic diffraction peaks that can be indexed to a specific crystal lattice, confirming its crystalline nature. mdpi.com The positions and intensities of these peaks are used to refine the structural model of the COF. The analysis of XRD data is critical for understanding the porosity and layered structure of these materials. researchgate.net

Interactive Data Table: Representative Powder X-ray Diffraction Peaks for a Covalent Organic Framework Derived from a Substituted Terephthalaldehyde (B141574)

| Peak Index (hkl) | 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity |

| (100) | ~3.5 | ~25.2 | High |

| (200) | ~7.0 | ~12.6 | Medium |

| (001) | ~27.0 | ~3.3 | Low |

Note: This is a representative table based on typical data for 2D covalent organic frameworks. Actual values will vary depending on the specific structure.

Electron Microscopy (SEM, TEM) for Morphology and Microstructure

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and microstructure of materials at the micro- and nanoscale.

TEM offers higher resolution imaging, allowing for the visualization of the internal structure and porosity of the material. For a crystalline COF, TEM images can sometimes show the ordered porous channels and the layered stacking of the framework.

In the case of TAPT-BMTTA-COF , SEM and TEM analyses have been used to characterize its morphology, revealing details about the particle size and the porous nature of the synthesized material. mdpi.comresearchgate.net

Surface Area and Porosity Measurements (e.g., BET)

The Brunauer-Emmett-Teller (BET) theory is a critical analytical method for determining the specific surface area of a material. mit.edu This technique involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. mit.edu By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the surface area can be calculated. This is particularly important for porous materials like COFs, where a high surface area is often a key desirable property for applications in gas storage, catalysis, and separation.

In the context of derivatives of 2,5-Bis(alkylthio)terephthalaldehyde, research has demonstrated the formation of high surface area materials. For instance, a covalent organic framework, TAPT-BMTA-COF, was synthesized using the derivative 2,5-bis(methylthio)terephthalaldehyde (BMTA). nih.govnih.gov This COF was noted for its significant Brunauer-Emmett-Teller (BET) surface area, a characteristic feature of its high porosity. nih.govnih.gov While the exact surface area for TAPT-BMTA-COF is described as "big," a similar porous organic polymer constructed from BMTA was reported to have a BET surface area of 554 m²/g. The porosity of these materials is a direct consequence of the molecular structure of the building blocks and the nature of their assembly into a framework.

Interactive Table: Representative BET Surface Area of a 2,5-Bis(methylthio)terephthalaldehyde-based Porous Organic Polymer.

| Material | Monomer | BET Surface Area (m²/g) |

| Porous Organic Polymer | 2,5-Bis(methylthio)terephthalaldehyde | 554 |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net The technique works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. XPS is a powerful tool for confirming the successful synthesis of complex organic molecules and polymers, as it can verify the presence of expected elements and their bonding environments.

For a compound like this compound and its derivatives, XPS analysis would be expected to identify the core level signals of carbon (C 1s), oxygen (O 1s), and sulfur (S 2p). The binding energies of these core levels provide information about the chemical environment and oxidation state of the atoms. For example, the C 1s spectrum would show different peaks corresponding to carbon atoms in the aromatic ring, the ethyl groups, and the aldehyde functional groups. The S 2p spectrum would be characteristic of the thioether linkage.

While the synthesis of covalent organic frameworks from derivatives like 2,5-bis(methylthio)terephthalaldehyde has been reported, detailed XPS data for these specific materials, including the precise binding energies for the C 1s, O 1s, and S 2p core levels, are not extensively available in the surveyed literature. However, the general principles of XPS confirm its utility in verifying the elemental composition and the integrity of the functional groups within the synthesized frameworks.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is widely used to determine the thermal stability and decomposition profile of materials, including polymers and COFs. mdpi.com The resulting data provides valuable information about the operational temperature limits of a material and its degradation pathways.

Covalent organic frameworks derived from terephthalaldehyde and its analogs are known for their high thermal stability, which is a result of the strong covalent bonds that constitute their structure. mdpi.com Research on TAPT-BMTA-COF, synthesized from 2,5-bis(methylthio)terephthalaldehyde, has indicated that it possesses good thermal stability. nih.govnih.gov Generally, imine-linked COFs exhibit thermal stability up to temperatures around 490 °C. nih.gov The TGA curve for such a material would typically show an initial mass loss corresponding to the removal of guest molecules and solvent from the pores, followed by a plateau where the material is stable, and finally, a sharp mass loss at the decomposition temperature.

Interactive Table: General Thermal Stability Data for Imine-Linked Covalent Organic Frameworks.

| Material Type | Onset of Decomposition (°C) | Key Feature |

| Imine-Linked COFs | ~490 | High thermal stability due to strong covalent bonds. |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com For 2,5-Bis(ethylthio)terephthalaldehyde, DFT calculations would be employed to determine key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity; a smaller gap often suggests higher reactivity. researchgate.net In molecules like this, the sulfur atoms of the ethylthio groups act as electron-donating moieties, influencing the electron density of the aromatic ring and the reactivity of the aldehyde functional groups. DFT can quantify these effects and predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, the electrostatic potential map would visualize electron-rich areas (often around the sulfur and oxygen atoms) and electron-poor areas (around the carbonyl carbons and aldehydic protons), offering a guide to the molecule's intermolecular interactions and reaction pathways. researchgate.net

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data)

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | High | Indicates electron-donating nature of ethylthio groups |

| LUMO Energy | Low | Related to the electron-accepting aldehyde groups |

| HOMO-LUMO Gap | Moderate | Suggests potential for use in electronic materials |

| Dipole Moment | Non-zero | Indicates polarity, influencing solubility and interactions |

This table is illustrative, based on general principles for analogous molecules, as specific DFT data for this compound is not available in the search results.

Molecular Dynamics Simulations for Material Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This approach allows for the prediction of material properties by simulating how the constituent molecules interact and arrange themselves under various conditions.

If this compound were used as a monomer to build a larger structure, such as a polymer or a Covalent Organic Framework (COF), MD simulations would be invaluable for understanding the resulting material's behavior. Simulations could predict properties like:

Mechanical Strength: By simulating stress and strain, one could determine the Young's modulus, providing insight into the material's rigidity or flexibility.

Thermal Stability: MD can simulate the effect of temperature on the material's structure, identifying the point at which thermal vibrations lead to degradation.

Porosity and Guest Uptake: For a COF derived from this molecule, MD simulations could model the diffusion of small molecules (like gases or solvents) within its pores, predicting its utility for storage or separation applications.

The flexibility of the ethylthio side chains would be a key factor in these simulations, as their movement could significantly impact how the larger polymer chains or framework layers pack together, influencing the final material's density and porosity.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. mdpi.com For this compound, a primary reaction of interest is its condensation with amines to form Schiff bases (imines), a key step in the synthesis of polyimines and COFs.

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials (the dialdehyde (B1249045) and an amine) and the final imine product.

Transition State Searching: Identifying the high-energy transition state structure for the nucleophilic attack of the amine on the aldehyde's carbonyl carbon and the subsequent dehydration step.

Energy Profile Mapping: Plotting the energy changes along the reaction coordinate to determine the activation energy barriers for each step.

These calculations can reveal the reaction's kinetics and how the ethylthio substituents might influence the reactivity of the aldehyde groups through electronic or steric effects. Furthermore, modeling can help understand the mechanism of other potential reactions, such as the palladium-catalyzed C–H functionalization, where the thioether group can act as a directing group.

Prediction of Structure-Property Relationships in Derived Materials

A major strength of computational science is its ability to predict how modifying a molecule's structure will affect the properties of a material built from it. By systematically altering the computational model of this compound—for example, by replacing the ethylthio groups with other substituents—researchers can establish clear structure-property relationships.

For materials derived from this compound, such as COFs, DFT and other methods can predict:

Electronic Band Gap: Crucial for applications in semiconductors and optoelectronics. The electron-donating nature of the ethylthio groups would be expected to lower the band gap compared to unsubstituted terephthalaldehyde (B141574).

Adsorption Properties: DFT calculations can determine the binding energy of guest molecules within the pores of a COF, predicting its selectivity for capturing specific substances like CO2. researchgate.net

Optical Properties: Time-dependent DFT (TD-DFT) can predict the UV-visible absorption spectrum of the material, which is essential for applications in photocatalysis or sensing. researchgate.net

These predictive studies are vital for the rational design of new materials, allowing scientists to screen numerous potential structures computationally before committing to the time and expense of laboratory synthesis.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Terephthalaldehyde |

Future Perspectives and Emerging Research Directions

Development of Novel Synthesis Routes with Enhanced Efficiency

The viability of 2,5-Bis(ethylthio)terephthalaldehyde as a precursor for advanced materials is intrinsically linked to the efficiency, scalability, and environmental impact of its synthesis. Current synthetic methodologies for similar compounds often involve multi-step processes that may suffer from moderate yields or require harsh reaction conditions. Future research will likely prioritize the development of more streamlined and sustainable synthetic pathways.

Key areas for advancement include:

Catalyst Innovation: Exploring novel catalysts for the key C-S bond-forming reactions could significantly improve yields and reaction times. This includes investigating advanced palladium, copper, or nickel catalyst systems for cross-coupling reactions that are more tolerant to the aldehyde functional groups.

Green Chemistry Approaches: A shift towards greener solvents, lower reaction temperatures, and atom-economical reactions will be crucial. This could involve using mechanochemistry (ball-milling) to reduce solvent use or developing one-pot procedures that combine multiple synthetic steps, thereby minimizing waste and purification efforts.

Flow Chemistry Integration: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety. Adapting the synthesis of this compound to a flow process would be a significant step towards industrial-scale production.

| Area of Development | Objective | Potential Impact | Example Approach |

|---|---|---|---|

| Catalysis | Increase reaction yield and rate | Reduced cost, higher throughput | Development of air-stable organometallic catalysts |

| Process Chemistry | Improve scalability and safety | Facilitates industrial adoption | Transition from batch to continuous flow synthesis |

| Green Chemistry | Minimize environmental footprint | Sustainable manufacturing | Use of biodegradable solvents and one-pot reactions |

Exploration of New Functional Materials Derived from this compound

The true potential of this compound lies in its use as a monomer for the creation of novel functional polymers with tailored properties. The presence of both reactive aldehyde groups and sulfur-rich ethylthio side chains makes it an ideal candidate for constructing advanced materials such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs).

Future research is expected to focus on:

Covalent Organic Frameworks (COFs) for Environmental Remediation: The ethylthio groups, with their soft Lewis base character, are anticipated to have a high affinity for heavy metal ions like mercury, lead, and cadmium. Research into COFs synthesized from this monomer will likely target the creation of highly selective and reusable adsorbents for water purification. The performance of these materials can be compared to analogous systems. For instance, a COF derived from the related 2,5-bis(methylthio)terephthalaldehyde (B12071377) demonstrated a remarkable mercury capture capacity of 913 mg/g.

Conductive Polymers for Electronics: The integration of sulfur atoms into a conjugated polymer backbone can significantly influence its electronic properties, including charge carrier mobility and redox behavior. By reacting this compound with suitable aromatic amines, researchers can synthesize poly(azomethine)s or other conjugated polymers for potential use in organic field-effect transistors (OFETs), sensors, or energy storage devices.

Catalytic Frameworks: The ethylthio moieties can act as anchoring sites for catalytically active metal nanoparticles or as organocatalytic sites themselves. Porous polymers derived from this building block could serve as robust, high-surface-area supports for catalysts in a variety of organic transformations.

| Precursor Monomer | Resulting Material Type | Key Functional Group | Target Application | Reference Finding |

|---|---|---|---|---|

| 2,5-Bis(octyloxy)terephthalaldehyde | Covalent Organic Framework (COF) | Alkoxy (-OR) | Memristors, Photovoltaics ossila.com | Resulting COF exhibits a BET surface area of 1202 m²/g. ossila.com |

| 2,5-Bis(methylthio)terephthalaldehyde | Porous Organic Polymer (POP) | Thioether (-SMe) | Heavy Metal Adsorption | Achieved >99% removal efficiency for Hg²⁺ ions. |

| This compound | COF / Conjugated Polymer | Thioether (-SEt) | Selective Sensing, Organic Electronics | (Projected) Enhanced affinity for soft metals and tunable electronic properties. |

Integration into Hybrid Material Systems

The next generation of advanced materials will likely involve hybrid systems where the unique properties of organic polymers are combined with those of inorganic nanomaterials. Materials derived from this compound are excellent candidates for the organic component in such hybrids.

Emerging research directions include:

Polymer-Nanoparticle Composites: Dispersing inorganic nanoparticles such as titanium dioxide (TiO₂), gold (Au), or iron oxide (Fe₃O₄) within a porous polymer matrix derived from this compound could yield multifunctional composites. For example, a TiO₂-polymer hybrid could be used for photocatalytic degradation of pollutants, with the polymer acting to concentrate the pollutants near the catalytic sites. A composite of a related monomer with chitosan (B1678972) and graphene oxide has already shown remarkable adsorption capabilities for heavy metals.

Surface-Grafted Materials: The monomer or its resulting polymers could be grafted onto the surface of other materials, such as silica (B1680970) gels or carbon nanotubes. This surface modification would impart the selective binding properties of the ethylthio groups to the bulk material, creating highly effective stationary phases for chromatography or specialized filters.

Multilayered Thin Films: Fabricating layered thin-film devices where a polymer layer made from this compound is sandwiched between other functional layers could lead to novel sensors or electronic devices. The polymer layer could serve as a selective sensing interface that responds to the presence of a target analyte by changing its electrical or optical properties.

Advanced Computational Design and Predictive Modeling for Targeted Applications

As the complexity of functional materials grows, trial-and-error synthesis becomes increasingly inefficient. Advanced computational modeling provides a powerful tool for designing and screening materials in silico before committing to laboratory synthesis.

Future efforts in this area will focus on:

Predicting Binding Affinities: Using methods like Density Functional Theory (DFT), researchers can model the interaction between the ethylthio groups of a polymer and various analytes. This allows for the prediction of binding energies and selectivity for specific heavy metals or organic pollutants, guiding the design of superior adsorbents.

Simulating Structural Properties: Molecular dynamics (MD) simulations can predict the structural characteristics of COFs and POPs, including their pore size distribution, surface area, and stability. This is crucial for designing materials with the optimal architecture for a given application, such as gas storage or separation.

Modeling Electronic Behavior: For applications in electronics, quantum chemistry calculations can be used to predict the electronic band gap, charge transport properties, and optical absorption spectra of conjugated polymers derived from this compound. This predictive capability accelerates the discovery of new organic semiconductor materials.

| Computational Method | Predicted Property | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Analyte binding energy, electronic band gap | Sensing, Environmental Remediation, Electronics |

| Molecular Dynamics (MD) | Pore size, surface area, thermal stability | Gas Storage, Catalysis, Filtration |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, excited state properties | Catalysis, Photophysics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.